2-Ethynyl-5-methylpyridin-3-amine
Overview
Description
2-Ethynyl-5-methylpyridin-3-amine is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Ethynyl-5-methylpyridin-3-amine consists of a pyridine ring with an ethynyl group (C≡CH) at the 2nd position and a methyl group (CH3) at the 5th position .Physical And Chemical Properties Analysis
2-Ethynyl-5-methylpyridin-3-amine is a solid substance at room temperature . It has a molecular weight of 132.16 .Scientific Research Applications
Reductive Amination
A study by Burkhardt and Coleridge (2008) discusses the use of a similar compound, 5-ethyl-2-methylpyridine borane complex (PEMB), in reductive aminations of ketones and aldehydes. This process highlights the utility of pyridine derivatives in chemical synthesis, particularly in maximizing the economy of the reagent (Burkhardt & Coleridge, 2008).
Crystal Structure Analysis
M. Born et al. (1995) analyzed the crystal structures of low-melting trihydrates of triethylamine and 4-methylpyridine. Their research provides insight into the structural properties of pyridine derivatives, which can be valuable in understanding the behavior of related compounds like 2-Ethynyl-5-methylpyridin-3-amine (Born, Mootz & Schaefgen, 1995).
Herbicidal Activity
Research by Qingmin Wang et al. (2004) on the synthesis and herbicidal activity of pyridine derivatives indicates the potential application of compounds like 2-Ethynyl-5-methylpyridin-3-amine in agriculture. They found that certain pyridine derivatives exhibit good herbicidal activity (Wang, Sun & Huang, 2004).
Synthesis of N-Oxides
A study by A. Ikramov et al. (2021) on the synthesis of N-oxides of pyridylacetylenic amines based on 2-methyl-5-ethynylpyridine showcases the chemical versatility of pyridine derivatives in synthesizing new compounds (Ikramov, Ziyadullayev, Khamidjanov, Bojariev & Khandamov, 2021).
Suzuki Cross-Coupling Reaction
Gulraiz Ahmad et al. (2017) demonstrated the use of pyridine-based derivatives in Suzuki cross-coupling reactions. This is an essential method in organic chemistry, indicating the role of compounds like 2-Ethynyl-5-methylpyridin-3-amine in advanced chemical synthesis (Ahmad et al., 2017).
Safety And Hazards
The safety information for 2-Ethynyl-5-methylpyridin-3-amine indicates that it has several hazard statements including H302, H315, H319, H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-ethynyl-5-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWHLLITSVUJQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C#C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-5-methylpyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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